molecular formula C15H19N3O2 B11102787 1-[(4-Phenylpiperazin-1-yl)methyl]pyrrolidine-2,5-dione

1-[(4-Phenylpiperazin-1-yl)methyl]pyrrolidine-2,5-dione

Cat. No.: B11102787
M. Wt: 273.33 g/mol
InChI Key: DJLDPYAMMULPRP-UHFFFAOYSA-N
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Description

1-[(4-Phenylpiperazino)methyl]dihydro-1H-pyrrole-2,5-dione is a compound that belongs to the class of nitrogen-containing heterocycles. These compounds are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products. The structure of this compound includes a pyrrole ring and a piperazine ring, which are both important scaffolds in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Phenylpiperazino)methyl]dihydro-1H-pyrrole-2,5-dione typically involves the reaction of maleic anhydride with aniline to form N-phenylmaleimide. This intermediate is then reacted with 4-phenylpiperazine under specific conditions to yield the target compound . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to improve yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

1-[(4-Phenylpiperazino)methyl]dihydro-1H-pyrrole-2,5-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[(4-Phenylpiperazino)methyl]dihydro-1H-pyrrole-2,5-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(4-Phenylpiperazino)methyl]dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

1-[(4-phenylpiperazin-1-yl)methyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C15H19N3O2/c19-14-6-7-15(20)18(14)12-16-8-10-17(11-9-16)13-4-2-1-3-5-13/h1-5H,6-12H2

InChI Key

DJLDPYAMMULPRP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)CN2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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